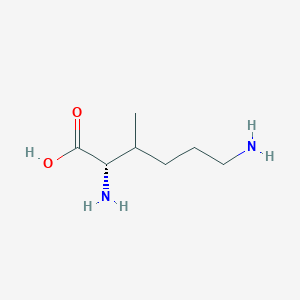

3-Methyl-L-lysine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61475-86-3 |

|---|---|

Molecular Formula |

C7H16N2O2 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(2S)-2,6-diamino-3-methylhexanoic acid |

InChI |

InChI=1S/C7H16N2O2/c1-5(3-2-4-8)6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1 |

InChI Key |

FSPHIBLXJRNTSN-GDVGLLTNSA-N |

Isomeric SMILES |

CC(CCCN)[C@@H](C(=O)O)N |

Canonical SMILES |

CC(CCCN)C(C(=O)O)N |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways Involving Methylated Lysine Derivatives

Biosynthesis of Pyrrolysine: Key Intermediates and Enzymes

The biosynthesis of pyrrolysine, the 22nd genetically encoded amino acid, is a fascinating pathway that utilizes two molecules of L-lysine as its sole precursors. nih.gov This process is catalyzed by a trio of enzymes encoded by the pylB, pylC, and pylD genes. nih.govmdpi.com These genes are typically found in a cluster, often alongside the genes for the specialized pyrrolysyl-tRNA synthetase (PylS) and tRNA(Pyl) (PylT), which are required for its incorporation into proteins. mdpi.comacs.org

The initial and kinetically challenging step in pyrrolysine biosynthesis is the conversion of L-lysine into (3R)-3-Methyl-D-ornithine. uni-muenchen.deacs.org This reaction is catalyzed by Methylornithine Synthase (PylB). nih.govwikipedia.org PylB is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes, which are known for mediating complex radical-catalyzed reactions. acs.orguni-muenchen.deebi.ac.uk The enzyme utilizes a [4Fe-4S] cluster and SAM to generate a lysyl radical intermediate, initiating a rearrangement of the lysine (B10760008) carbon backbone. tum.denih.gov This intricate fragmentation-recombination sequence ultimately yields (3R)-3-methyl-D-ornithine. tum.de Recent studies have provided detailed mechanistic evidence for this reaction, identifying a lysyl C4 radical intermediate and demonstrating that SAM acts as a catalytic cofactor rather than a cosubstrate in the PylB-catalyzed isomerization. nih.gov

Following the formation of (3R)-3-methyl-D-ornithine, the enzyme PylC catalyzes the ligation of this intermediate to the ε-amino group of a second L-lysine molecule. nih.govtum.de This reaction is ATP-dependent and results in the formation of a dipeptide-like intermediate, (3R)-3-Methyl-D-ornithyl-N6-L-Lysine. mdpi.comuniprot.orguniprot.org PylC, also known as 3-methyl-D-ornithine--L-lysine ligase, belongs to the ATP-grasp superfamily of enzymes. uni-muenchen.deqmul.ac.uk Structural and mechanistic studies have revealed that the catalytic process involves an ordered substrate entry into the active site, where (3R)-3-methyl-D-ornithine must bind before the second L-lysine molecule. tum.de Interestingly, PylC possesses a second ATP-binding site which, while not directly involved in substrate phosphorylation, is crucial for the proper coordination of L-lysine and for maintaining the correct protein fold. tum.de

The final step in the biosynthesis of the pyrrolysine ring is catalyzed by PylD. uni-muenchen.deresearchgate.net PylD is an NAD+-dependent dehydrogenase that acts on the (3R)-3-Methyl-D-ornithyl-N6-L-Lysine intermediate produced by PylC. mdpi.comuni-muenchen.de The enzyme catalyzes the oxidation of the δ-amino group of the methylornithine moiety to an aldehyde. nih.govacs.org This oxidation is followed by a spontaneous intramolecular condensation and dehydration (ring closure), which forms the characteristic 4-methylpyrroline ring of pyrrolysine. nih.govmdpi.com This completes the synthesis of the free amino acid, which can then be charged to its cognate tRNA for incorporation into proteins. mdpi.com

The elucidation of the pyrrolysine biosynthetic pathway has been significantly advanced by detailed structural and mechanistic studies of the PylB, PylC, and PylD enzymes. acs.org Crystal structures for all three enzymes, often in complex with their substrates or products, have provided profound insights into their reaction mechanisms. mdpi.comtum.deresearchgate.net

PylB: The crystal structure of PylB reveals a classic (β/α)8 TIM-barrel fold, characteristic of many radical SAM enzymes. tum.de These structural studies, combined with spectroscopic analysis, have helped to map out the radical-based isomerization reaction that converts L-lysine to 3-methyl-D-ornithine. tum.denih.gov

PylC: High-resolution crystal structures of PylC have detailed the ATP-dependent ligation mechanism. uni-muenchen.de They show how the enzyme coordinates its two substrates, (3R)-3-methyl-D-ornithine and L-lysine, and the role of two separate ATP molecules in the process. tum.de

PylD: Structural analysis of PylD, a unique dehydrogenase, has visualized the different steps of its reaction. researchgate.net The enzyme undergoes significant structural rearrangements upon substrate binding, an induced-fit mechanism that facilitates the oxidation and subsequent cyclization to form the final pyrrolysine product. researchgate.net A well-defined water cluster within the active site is proposed to facilitate the necessary proton exchange reactions in the absence of a typical basic amino acid residue. tum.de

These investigations collectively provide a comprehensive molecular picture of how two common amino acids are transformed into the rare 22nd proteinogenic amino acid. nih.govtum.de

Table 1: Enzymes of the Pyrrolysine Biosynthesis Pathway

| Enzyme (Gene) | EC Number | Function | Substrate(s) | Product |

|---|---|---|---|---|

| Methylornithine Synthase (PylB) | 5.4.99.58 | Isomerization via radical mechanism | L-Lysine, S-adenosyl-L-methionine (SAM) | (3R)-3-Methyl-D-ornithine |

| 3-methyl-D-ornithine--L-lysine ligase (PylC) | 6.3.2.59 | ATP-dependent ligation | (3R)-3-Methyl-D-ornithine, L-Lysine, ATP | (3R)-3-Methyl-D-ornithyl-N6-L-Lysine, ADP, Pi |

| Pyrrolysine Synthase (PylD) | 1.21.1.2 (suggested) | NAD+-dependent oxidation and cyclization | (3R)-3-Methyl-D-ornithyl-N6-L-Lysine, NAD+ | L-Pyrrolysine, NADH, H2O |

Protein Nε-Lysine Methylation: Mechanisms of Post-Translational Modification

Protein lysine methylation is a crucial post-translational modification (PTM) where methyl groups are covalently added to the ε-amino group of lysine residues. mdpi.comnih.gov This modification is dynamically regulated by lysine methyltransferases (KMTs) and lysine demethylases (KDMs). mdpi.com Lysine methylation does not alter the positive charge of the lysine side chain but changes its size and hydrophobicity, creating binding sites for other proteins ("readers") and influencing protein-protein interactions, stability, and function. acs.org This PTM can exist in mono-, di-, or trimethylated states (Kme1, Kme2, Kme3), each with potentially distinct biological outcomes. mdpi.comcreative-proteomics.com

Lysine methyltransferases (KMTs) are the enzymes responsible for catalyzing the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the nitrogen of a lysine's ε-amino group. mdpi.comreactome.org This occurs via a bimolecular nucleophilic substitution (SN2) mechanism. reactome.org KMTs are highly specific, often recognizing particular lysine residues within a defined sequence motif on both histone and non-histone protein substrates. reactome.orgnih.gov

KMTs are broadly categorized into two major structural classes:

SET Domain-Containing KMTs : Named after the three founding members (Su(var)3-9, E(z), and Trithorax), this family is characterized by a conserved catalytic SET domain of about 130 amino acids. reactome.orgacs.org These enzymes are the primary catalysts for histone lysine methylation, a key process in epigenetic regulation. genenames.orgnih.gov The SET domain forms a deep channel that accommodates the target lysine, and a network of aromatic residues within this channel helps control the orientation of the lysine side chain, thereby determining the degree of methylation (mono-, di-, or tri-methylation). nih.gov

Seven-β-Strand (7BS) KMTs : This is the largest class of methyltransferases and includes enzymes that act on a wide variety of substrates, including proteins, nucleic acids, and small molecules. acs.orggenenames.org While initially only a few protein lysine methyltransferases were known in this class (like DOT1L), numerous others have since been discovered. genenames.orgmdpi.com These enzymes are characterized by a twisted beta-sheet structure and are often involved in methylating non-histone proteins, such as components of the protein synthesis machinery and molecular chaperones. acs.orggenenames.org

The specificity of KMTs is not solely determined by the catalytic domain's recognition of a short peptide sequence. nih.gov Additional domains outside the catalytic core can act as docking sites, binding to the substrate protein at a location distal to the methylation site. nih.gov This docking mechanism enhances both the efficiency and specificity of the methylation reaction. nih.gov The dysregulation of KMT activity is linked to numerous human diseases, making them an important class of enzymes for therapeutic development. acs.orgnih.gov

Table 2: Major Classes of Protein Lysine Methyltransferases (KMTs)

| Class | Catalytic Domain | Primary Substrates | Key Features | Examples |

|---|---|---|---|---|

| SET Domain KMTs | SET (Su(var)3-9, E(z), Trithorax) Domain | Histone proteins | Catalyze mono-, di-, and trimethylation; crucial for epigenetic regulation. | SUV39H1, EZH2, MLL1, SETD7 |

| Seven-β-Strand (7BS) KMTs | Seven-β-Strand Fold | Diverse, including non-histone proteins (e.g., ribosomal proteins, chaperones), RNA, small molecules. | Largest class of methyltransferases; structurally distinct from SET domain enzymes. | DOT1L, METTL13, VCP-KMT |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (3R)-3-Methyl-D-ornithine |

| (3R)-3-Methyl-D-ornithyl-N6-L-Lysine |

| 3-methylornithine |

| 3S-Ethinylpyrrolysine |

| 3R-Ethinyl-D-ornithine |

| ADP |

| ATP |

| D-ornithine |

| Desmethylpyrrolysine |

| Homolysine |

| L-Lysine |

| L-Pyrrolysine |

| NADH |

| NAD+ |

| Ornithine |

| Pi (Inorganic Phosphate) |

| Pyrroline-carboxy lysine |

| Pyrrolysine |

| S-adenosyl-L-methionine (SAM) |

Lysine Demethylases (KDMs): Reversibility and Enzymatic Mechanisms

Lysine demethylation, the process of removing methyl groups from lysine residues, ensures the reversibility and dynamic nature of lysine methylation. oncotarget.com This process is carried out by enzymes known as lysine demethylases (KDMs). nih.gov KDMs are classified into two main families based on their catalytic mechanisms. oncotarget.comfrontiersin.org

The first family is the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases, which includes LSD1 (also known as KDM1A) and LSD2 (KDM1B). oncotarget.comfrontiersin.org These enzymes catalyze the demethylation of mono- and di-methylated lysines through an oxidative process that generates an imine intermediate, which is then hydrolyzed. oncotarget.com They are unable to act on trimethylated lysines because their mechanism requires a lone pair of electrons on the amine group. oncotarget.com

The second family consists of the Jumonji C (JmjC) domain-containing demethylases, which are Fe(II) and α-ketoglutarate-dependent oxygenases. acs.orgresearchgate.net These enzymes can demethylate mono-, di-, and trimethylated lysine residues. oncotarget.com The mechanism involves the oxidative decarboxylation of α-ketoglutarate to produce succinate, carbon dioxide, and a reactive iron(IV)-oxo intermediate, which then facilitates the removal of the methyl group as formaldehyde. researchgate.net

| KDM Family | Cofactor/Dependency | Mechanism | Substrate Specificity | Example Enzymes |

|---|---|---|---|---|

| Amine Oxidase Family | FAD | Oxidation to form an imine intermediate, followed by hydrolysis. | Mono- and di-methylated lysines | LSD1 (KDM1A), LSD2 (KDM1B) |

| Jumonji C (JmjC) Domain Family | Fe(II) and α-ketoglutarate | Oxidative decarboxylation of α-ketoglutarate leading to hydroxylation of the methyl group and its subsequent removal as formaldehyde. | Mono-, di-, and tri-methylated lysines | KDM2/7, KDM3, KDM4, KDM5, KDM6 subfamilies |

Interplay with General Lysine Metabolic Pathways

The metabolism of methylated lysine derivatives is intricately connected with the general metabolic pathways of lysine, including its catabolism and biosynthesis.

Lysine Catabolism Pathways (e.g., Saccharopine and Pipecolate Pathways)

Lysine catabolism in most organisms occurs primarily through two major pathways: the saccharopine pathway and the pipecolate pathway. wikipedia.orgscispace.com

The saccharopine pathway is the predominant route for lysine degradation in most tissues and organisms. scispace.comnih.gov It begins with the condensation of lysine and α-ketoglutarate to form saccharopine, a reaction catalyzed by lysine-ketoglutarate reductase (LKR). frontiersin.orgscielo.br Saccharopine is then hydrolyzed by saccharopine dehydrogenase (SDH) to yield α-aminoadipate semialdehyde and glutamate. frontiersin.orgwikipedia.org Subsequently, α-aminoadipate semialdehyde is oxidized to α-aminoadipate. frontiersin.org

The pipecolate pathway is a significant route for lysine catabolism, particularly in the brain. nih.gov This pathway involves the conversion of L-lysine to L-pipecolic acid, which is then further metabolized to α-ketoadipate. ontosight.ai In some bacteria, D-lysine is catabolized via the formation of Δ¹-piperideine-2-carboxylate, which is then reduced to L-pipecolate. asm.org

Both the saccharopine and pipecolate pathways converge at the level of α-aminoadipate semialdehyde, which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate. nih.gov

| Pathway | Enzyme | Reaction Catalyzed |

|---|---|---|

| Saccharopine Pathway | Lysine-ketoglutarate reductase (LKR) | Condensation of lysine and α-ketoglutarate to form saccharopine. |

| Saccharopine dehydrogenase (SDH) | Hydrolysis of saccharopine to α-aminoadipate semialdehyde and glutamate. | |

| α-aminoadipate semialdehyde dehydrogenase (AASADH) | Oxidation of α-aminoadipate semialdehyde to α-aminoadipate. | |

| Pipecolate Pathway | Saccharopine dehydrogenase | Conversion of L-lysine to L-pipecolic acid. |

| Δ¹-piperideine-2-carboxylate reductase | Reduction of Δ¹-piperideine-2-carboxylate to L-pipecolate. |

Lysine Biosynthesis Pathways in Different Organisms

Organisms that can synthesize lysine do so through two primary, evolutionarily distinct pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.orgscispace.comcabidigitallibrary.org

The diaminopimelate (DAP) pathway is found in most bacteria and plants. ontosight.ainih.gov This pathway starts from aspartate and involves several enzymatic steps to produce meso-diaminopimelate, which is then decarboxylated to yield L-lysine. wikipedia.org There are different variations of the DAP pathway, including the acetylase, aminotransferase, dehydrogenase, and succinylase pathways, which converge at the formation of meso-diaminopimelate. wikipedia.org

The α-aminoadipate (AAA) pathway is utilized by fungi, some archaea, and euglenids. wikipedia.orgcabidigitallibrary.org This pathway begins with the condensation of α-ketoglutarate and acetyl-CoA and proceeds through the intermediate α-aminoadipate to synthesize L-lysine. wikipedia.org Interestingly, the saccharopine pathway of lysine catabolism in animals and plants is essentially the reverse of the AAA pathway. wikipedia.org

| Pathway | Starting Material | Key Intermediate | Organisms |

|---|---|---|---|

| Diaminopimelate (DAP) Pathway | Aspartate | meso-Diaminopimelate | Most bacteria, plants |

| α-Aminoadipate (AAA) Pathway | α-Ketoglutarate and Acetyl-CoA | α-Aminoadipate | Fungi, some archaea, euglenids |

Molecular Mechanisms and Functional Roles of Methylated Lysine in Biological Systems

Role of Methylated Lysine (B10760008) in Epigenetic Regulation and Chromatin Dynamics

The methylation of histone proteins is a cornerstone of epigenetic regulation, providing a dynamic mechanism for controlling the accessibility of DNA to the transcriptional machinery without altering the underlying genetic sequence.

Histone proteins, particularly the N-terminal tails of histones H3 and H4, are subject to a variety of methylation patterns on specific lysine residues. These methylation marks can be associated with either the activation or repression of gene transcription, depending on the site and the degree of methylation (mono-, di-, or trimethylation). news-medical.netfrontiersin.org

For instance, the trimethylation of lysine 4 on histone H3 (H3K4me3) is a hallmark of transcriptionally active gene promoters. qmul.ac.ukwikipedia.org Conversely, trimethylation of H3K9 (H3K9me3) and H3K27 (H3K27me3) are strongly associated with transcriptionally silent regions of the genome, known as heterochromatin. researchgate.netqmul.ac.uk Methylation of H3K36, found within the body of genes, is linked to active transcription elongation, while methylation on H3K79 also plays a role in active chromatin domains. nih.govqmul.ac.uk These methylation events influence chromatin structure by modulating the interaction between histones and DNA and by creating docking sites for other proteins that further modify chromatin. wikipedia.org

| Histone Mark | Typical Location | Associated Transcriptional State | Key Functions |

|---|---|---|---|

| H3K4me3 | Gene Promoters | Active | Transcription initiation, recruitment of chromatin remodelers. qmul.ac.ukwikipedia.org |

| H3K9me3 | Heterochromatin, Repetitive Elements | Repressed | Gene silencing, heterochromatin formation. researchgate.net |

| H3K27me3 | Developmental Genes, Facultative Heterochromatin | Repressed | Developmental gene regulation, Polycomb-mediated silencing. vulcanchem.com |

| H3K36me3 | Gene Bodies | Active | Transcription elongation, splicing regulation, suppression of cryptic transcription. nih.gov |

| H3K79me3 | Gene Bodies | Active | Associated with actively transcribed genes. nih.gov |

The functional consequences of histone lysine methylation are mediated by a class of proteins known as "readers," which contain specialized domains that recognize and bind to specific methylated lysine residues. wikipedia.orgexpasy.org This recognition is highly specific, with different reader domains often distinguishing between mono-, di-, and trimethylation states at the same lysine residue. nih.gov

Several families of methyllysine reader domains have been identified, including:

Chromo domains: Often found in proteins like HP1 (Heterochromatin Protein 1), which binds to H3K9me2/3 to promote chromatin compaction and gene silencing. nih.gov

Tudor domains: These domains can recognize various methylated lysines and are involved in diverse processes, including the DNA damage response.

PHD (Plant Homeodomain) fingers: Many PHD fingers recognize H3K4me3, linking this mark to transcriptional activation. wikipedia.org

PWWP domains: These domains bind to methylated histones, such as H3K36me3, and are often found in proteins involved in DNA repair and transcription.

MBT (Malignant Brain Tumor) domains: These domains typically recognize mono- and dimethylated lysines and are associated with transcriptional repression. nih.govresearchgate.net

The interaction between these reader domains and their cognate methyl-lysine marks is a critical step in translating the epigenetic code into a functional outcome. expasy.org

The recruitment of reader proteins to specific locations on chromatin initiates a cascade of events that ultimately impacts gene expression and the stability of the genome. Reader proteins can recruit other effector complexes, including histone acetyltransferases (HATs), histone deacetylases (HDACs), and ATP-dependent chromatin remodelers, which further modify the chromatin landscape. nih.govwikipedia.org For example, the recognition of H3K4me3 by reader domains can lead to the recruitment of complexes that promote an open chromatin state, facilitating the binding of RNA polymerase and transcription factors, thereby activating gene expression. wikipedia.org

Conversely, the binding of HP1 to H3K9me3 leads to the establishment and spreading of heterochromatin, which is a condensed and transcriptionally inert chromatin state. This is crucial for silencing transposable elements and maintaining the integrity of the genome. nih.gov The precise regulation of histone lysine methylation is therefore essential for normal development, and its dysregulation is linked to various diseases, including cancer. wikipedia.orgwikipedia.org

Non-Histone Protein Lysine Methylation and Cellular Function

While initially discovered and extensively studied in the context of histones, lysine methylation is a widespread post-translational modification that also targets a multitude of non-histone proteins located in the nucleus and cytoplasm. oup.comwikipedia.org This modification regulates the function of these proteins in a manner analogous to the histone code, by influencing their stability, localization, and interactions with other molecules. nih.govwikipedia.org

Lysine methylation plays a critical role in a variety of fundamental cellular processes beyond epigenetic regulation:

Signal Transduction: Key signaling proteins, such as the tumor suppressor p53, are regulated by lysine methylation. Methylation of p53 at different lysine residues can either activate or repress its transcriptional activity, thereby influencing cell cycle arrest and apoptosis. nih.gov This modification can also prevent other modifications like ubiquitination, thereby stabilizing the protein. researchgate.net

DNA Damage Response (DDR): Lysine methylation is integral to the cellular response to DNA damage. Following a DNA double-strand break, histone methylation patterns change around the break site. For instance, H4K20 methylation is recognized by proteins like 53BP1, which promotes non-homologous end joining (NHEJ), a major DNA repair pathway. nih.gov Methylation of non-histone DDR proteins, such as DNA-PKcs, also modulates their function and interactions within repair complexes. researchgate.net

Protein Folding and Stability: Lysine methylation has been implicated in the regulation of protein folding and stability. This modification can influence protein-protein interactions within larger complexes, contributing to their proper assembly and function. core.ac.uk

The machinery responsible for protein synthesis is also subject to regulation by lysine methylation. Several components of the ribosome and associated translation factors are methylated, suggesting a role for this modification in fine-tuning the rate and fidelity of protein production. nih.gov

Lysine Methylation in Bacterial Physiology and Pathogenesis

In bacteria, lysine methylation is a crucial mechanism for survival and virulence, particularly for intracellular pathogens that must evade host defense systems. nih.govbiorxiv.org This modification can alter the properties of surface proteins, enabling bacteria to avoid detection and destruction by the host's immune response. researchgate.netembopress.org

A prominent example is seen in the intracellular pathogen Rickettsia parkeri. nih.govbiorxiv.org This bacterium utilizes two protein-lysine methyltransferases (PKMTs) to methylate its outer membrane proteins (OMPs). nih.govbiorxiv.org This methylation serves as a molecular camouflage, shielding the bacterial surface proteins from being tagged by the host's ubiquitination machinery. researchgate.netnih.gov Ubiquitination is a critical first step that marks pathogens for destruction via autophagy. nih.govbiorxiv.org By methylating lysine residues on OMPs like OmpB, Rickettsia effectively blocks the sites where ubiquitin would otherwise attach. nih.govbiorxiv.org

Research has shown that R. parkeri mutants lacking these PKMTs are unable to grow in macrophages and are avirulent in animal models. nih.govbiorxiv.org This is because their unmethylated surface proteins become ubiquitylated, leading to their recognition by autophagy receptors and subsequent elimination. researchgate.netnih.gov Therefore, lysine methylation is an essential determinant of rickettsial pathogenesis, allowing the pathogen to survive and replicate within host cells. nih.govbiorxiv.org The widespread presence of similar methyltransferases in other Gram-negative bacteria suggests that this is a broadly used strategy in bacterial physiology and pathogenesis. asm.org

Table 1: Lysine Methylation in Bacterial Pathogenesis

| Pathogen | Methylated Protein | Function of Methylation | Outcome |

|---|---|---|---|

| Rickettsia parkeri | Outer Membrane Protein B (OmpB) | Shields lysine residues from host ubiquitination machinery. nih.govbiorxiv.org | Evasion of antimicrobial autophagy; essential for virulence. researchgate.netnih.gov |

| Rickettsia parkeri | Outer Membrane Protein A (OmpA) | Prevents ubiquitination on the bacterial surface. biorxiv.org | Protection from host cell-autonomous immunity. biorxiv.org |

| Acinetobacter sp. Tol 5 | Trimeric Autotransporter Adhesin (AtaA) | Modulates protein levels on the cell surface and bacterial adhesion. asm.org | Affects growth rate and biofilm formation. asm.org |

Involvement in Metabolic Regulation

Lysine methylation is a vital post-translational modification that extends beyond immune evasion, playing a significant role in the core metabolic processes of the cell. nih.govdntb.gov.ua It is deeply involved in regulating cellular energy by modulating the activity of key proteins and enzymes within glucose and lipid metabolism. nih.govresearchgate.net This regulation helps maintain metabolic balance in response to changing cellular needs and environmental cues. nih.gov

Disruptions in glucose and lipid metabolism are linked to numerous metabolic disorders. nih.govdntb.gov.ua Recent studies highlight that lysine methylation is a key regulatory mechanism in these pathways. nih.govdntb.gov.ua This modification can influence the entire metabolic cascade, from the uptake of nutrients to their conversion into energy and biosynthetic precursors.

In glucose metabolism, lysine methylation affects processes such as glucose uptake, glycolysis, and gluconeogenesis by targeting the enzymes and transporters involved. nih.gov For example, the efficiency of glucose transport across the cell membrane can be modulated by the methylation state of proteins involved in the process. nih.gov Similarly, in lipid metabolism, lysine methylation regulates enzymes responsible for fatty acid synthesis and oxidation. This control is crucial for managing the body's energy stores and preventing the abnormal accumulation of lipids. dntb.gov.ua The dynamic nature of lysine methylation, controlled by methyltransferases and demethylases, allows the cell to fine-tune its metabolic state in response to energy demands. nih.govdntb.gov.ua

Metabolic homeostasis, the stable internal environment required for an organism's survival, is largely maintained by controlling the flux through metabolic pathways. nih.gov Lysine methylation plays a critical role in this process by directly regulating the activity of rate-limiting enzymes, which are the control points for these pathways. nih.gov

For instance, gluconeogenesis, the process of generating glucose from non-carbohydrate sources, is essential for maintaining blood glucose levels. nih.gov The enzymes that catalyze the rate-limiting steps of this pathway are subject to tight regulation by lysine methylation. nih.gov By modifying these key enzymes, the cell can either promote or inhibit glucose production to maintain energy balance. nih.gov The methyl donor for these reactions is S-adenosylmethionine (SAM), a metabolite whose availability is linked to the cell's metabolic state. rupress.org This creates a feedback loop where the cell's metabolic status can directly influence the epigenetic regulation of its own metabolic pathways, ensuring a robust and responsive system for maintaining homeostasis. rupress.org

Table 2: Examples of Metabolic Enzymes Regulated by Lysine Methylation

| Metabolic Pathway | Enzyme/Protein | Role of Lysine Methylation | Reference |

|---|---|---|---|

| Gluconeogenesis | Phosphoenolpyruvate carboxykinase (Pck1) | Acetylation at Lys514 required for maximal enzyme activity (related lysine modification). | oup.com |

| Glucose Metabolism | Glucose-6-phosphate dehydrogenase (Zwf1) | Acetylation at Lys191 inhibits enzyme activity (related lysine modification). | oup.com |

| Glycolysis | 6-phosphofructo-2-kinase (Pfk26) | Acetylation at Lys3 inhibits enzyme activity (related lysine modification). | oup.com |

| General Metabolism | Multiple enzymes | Methylation regulates protein stability, localization, and interactions. | nih.govresearchgate.net |

Compound and Protein Directory

| Name | Type |

| 3-Methyl-L-lysine | Amino Acid Derivative |

| L-lysine | Amino Acid |

| S-adenosylmethionine (SAM) | Coenzyme, Methyl Donor |

| Ubiquitin | Protein |

| Outer Membrane Protein B (OmpB) | Protein |

| Outer Membrane Protein A (OmpA) | Protein |

| Trimeric Autotransporter Adhesin (AtaA) | Protein |

| Protein Lysine Methyltransferase (PKMT) | Enzyme |

| Phosphoenolpyruvate carboxykinase (Pck1) | Enzyme |

| Glucose-6-phosphate dehydrogenase (Zwf1) | Enzyme |

| 6-phosphofructo-2-kinase (Pfk26) | Enzyme |

Synthetic Methodologies for Site Specific Methylated Lysine and Analogues

Chemical Synthesis of Nε-Methyl-L-lysine Derivatives for Peptide and Protein Studies

Chemical synthesis provides a direct and versatile approach for producing peptides and proteins containing Nε-methyl-L-lysine at specific positions. This typically involves the preparation of suitably protected methyllysine amino acid building blocks, which are then incorporated into peptide chains using solid-phase peptide synthesis.

The synthesis of Nε-methyl-L-lysine derivatives for peptide synthesis requires orthogonal protecting groups on the α-amino and ε-amino groups to ensure selective bond formation. A common strategy involves the use of the fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and a tert-butyloxycarbonyl (Boc) group for the ε-amino group.

One established route to N(α)-Fmoc-N(ε)-(Boc, methyl)-L-lysine begins with the use of malonate derivatives and dibromobutane to generate L-2-amino-6-bromohexanoic acid derivatives as key intermediates. oup.comacs.org These intermediates can then be modified at the ε-position to introduce the methyl group. oup.comacs.org An alternative approach involves a one-pot reaction with consecutive reductive benzylation and reductive methylation, followed by debenzylation and Boc protection. researchgate.net Another method starts with the alkylation of α-N-benzoyl-ω-N-p-toluenesulphonylamino acid. nih.gov Additionally, formaldehyde-formic acid methylation of α-N-carbobenzoxy-ε-N-benzyl-L-lysine has been employed to prepare ε-N-Methyl-L-lysine. nih.gov

For the synthesis of photocaged methyl lysine (B10760008), a route has been developed involving sequential reductive aminations of N(α)-tert-butyloxycarbonyl-L-lysine with benzaldehyde (B42025) and formaldehyde. nih.gov This is followed by reductive debenzylation, coupling to a photolabile caging group like o-nitrobenzyl chloroformate, and final deprotection of the Boc group. nih.gov

Table 1: Synthetic Routes for Protected Nε-Methyl-L-lysine Building Blocks

| Starting Material | Key Reagents/Intermediates | Product |

| Malonate derivatives and dibromobutane | L-2-amino-6-bromohexanoic acid | N(α)-Fmoc-N(ε)-(Boc, methyl)-L-lysine |

| N(α)-tert-butyloxycarbonyl-L-lysine | Benzaldehyde, formaldehyde, sodium triacetoxyborohydride, o-nitrobenzyl chloroformate | Nε-o-nitrobenzyl-oxycarbonyl-Nε-methyl-L-lysine |

| α-N-benzoyl-ω-N-p-toluenesulphonylamino acid | Alkylating agents | ε-N-Methyl-L-lysine |

| α-N-carbobenzoxy-ε-N-benzyl-L-lysine | Formaldehyde, formic acid | ε-N-Methyl-L-lysine |

Once the protected Nε-methyl-L-lysine building blocks are synthesized, they can be incorporated into peptide sequences using solid-phase peptide synthesis (SPPS). oup.comacs.org The standard SPPS methodology involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. cdnsciencepub.com The Fmoc protecting group is removed with a mild base, and the next protected amino acid is coupled using activating reagents. cdnsciencepub.com

Peptides containing Nε-methylated lysines have been successfully synthesized using this approach. nih.gov The incorporation of these building blocks is generally compatible with standard SPPS protocols. oup.comacs.org Microwave-assisted SPPS can be employed to enhance the efficiency of difficult coupling steps, which can sometimes occur when coupling onto a methylated N-terminus. manchester.ac.uk Peptides containing these methylated lysines have been shown to be resistant to the enzymatic action of trypsin and lysyl endopeptidase. oup.comacs.org

Genetic Encoding and Site-Specific Incorporation of Methyllysine Analogues in Recombinant Proteins

Genetic code expansion techniques offer a powerful alternative to chemical synthesis for the site-specific incorporation of non-canonical amino acids, including methyllysine analogues, into recombinant proteins. This is achieved by repurposing a specific codon, typically a stop codon like UAG (amber), to encode the unnatural amino acid.

A key component for genetic code expansion is an orthogonal aminoacyl-tRNA synthetase/tRNA pair that does not cross-react with the host cell's endogenous synthetases and tRNAs. The pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from archaea like Methanosarcina mazei and Methanosarcina barkeri are widely used for this purpose. This system is naturally orthogonal in bacteria and eukaryotic cells.

The PylRS can be engineered through directed evolution to recognize and charge the tRNAPyl with a desired non-canonical amino acid, such as a methyllysine analogue. The corresponding tRNAPyl is modified to have an anticodon (CUA) that recognizes the amber stop codon. When this engineered pair is expressed in a host organism along with the target gene containing an in-frame amber codon, the methyllysine analogue is incorporated at that specific site during protein translation. Researchers have also developed mutually orthogonal PylRS/tRNA pairs, which allows for the simultaneous incorporation of multiple distinct non-canonical amino acids into a single protein.

Chemo-selective strategies provide a semi-synthetic approach to introduce methyllysine analogues into proteins. A prominent method involves the site-specific installation of a cysteine residue through mutagenesis at the desired lysine position. This is feasible for proteins like histones, which may naturally lack cysteines or have non-essential ones that can be removed.

The engineered cysteine's thiol group is then selectively alkylated with reagents that mimic the structure of methylated lysine. For example, aminoethylcysteine, which is structurally similar to lysine, can be formed by alkylating cysteine with an electrophilic ethylamine. By using halo-ethylamines with one, two, or three methyl groups on the nitrogen, analogues of mono-, di-, and trimethyllysine can be generated. This method, often referred to as the methyl-lysine analogue (MLA) approach, allows for the production of large quantities of site-specifically methylated proteins.

Aryl diazonium-based chemoselective strategies have also been developed for the enrichment of monomethyllysine-containing peptides from complex biological samples, highlighting the unique reactivity of the monomethylated amine.

Biocatalytic Approaches for Methylated Lysine Synthesis

Biocatalytic methods, which utilize enzymes to perform chemical transformations, offer a green and highly selective alternative to traditional chemical synthesis. In the context of methylated lysine, the focus has largely been on the enzymes that catalyze this modification in nature.

The primary enzymes responsible for lysine methylation in biological systems are the protein lysine methyltransferases (KMTs). oup.comnih.gov These enzymes transfer a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of a lysine residue within a protein substrate. oup.comnih.gov Most known KMTs contain a conserved SET domain that houses the catalytic activity. oup.com While these enzymes are central to biological lysine methylation, their use for the preparative in vitro synthesis of the free amino acid 3-Methyl-L-lysine is not yet a widely established methodology.

However, the potential for using KMTs in biocatalytic systems is an area of interest. For example, a system utilizing valosin-containing protein (VCP)-KMT has been explored for the enzymatic methylation of specific lysine residues within a VCP-derived protein scaffold. acs.org This demonstrates the feasibility of using KMTs for targeted methylation in a controlled in vitro setting. acs.org

Another class of enzymes, N-methyl amino acid dehydrogenases, has been used for the synthesis of N-methyl-α-amino acids through the reductive amination of a keto acid and an amine. While not directly applied to the ε-amino group of lysine for the synthesis of this compound, this demonstrates a biocatalytic principle that could potentially be adapted for such purposes in the future.

Advanced Analytical Techniques for Detection and Characterization of Methylated Lysines

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of amino acids, enabling their separation from complex mixtures prior to detection and quantification. The choice of chromatographic technique is dictated by the physicochemical properties of the analytes and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of amino acids. nih.gov Due to the non-chromogenic nature of lysine (B10760008), its detection often requires derivatization to form chromogenic or fluorescent products before analysis. nih.gov A common approach is reversed-phase HPLC, which separates molecules based on their hydrophobicity. nih.govnih.gov

Ion Exchange Chromatography (IEC) is a cornerstone method for the separation of amino acids, including lysine and its methylated derivatives. 193.16.218 This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. 193.16.218 Amino acid analyzers, which are often based on IEC, provide robust and reproducible quantification. 193.16.218 The standard procedure involves the separation of amino acids on an ion-exchange column followed by post-column derivatization with reagents like ninhydrin (B49086) for colorimetric detection or o-phthaldialdehyde (OPA) for fluorescence detection. 193.16.218europa.eu For instance, the European Union's reference method for determining amino acids in feed utilizes IEC with post-column derivatisation and visible light detection. europa.eu

| Parameter | HPLC Method Example nih.gov | IEC Method Example europa.eu |

| Column | Purospher star C18 (250 mm×4.6 mm), 5 μm | Ion Exchange Column |

| Mobile Phase | Isocratic elution with 10 mM potassium dihydrogen phosphate (B84403) (pH 7.5) | Sodium citrate (B86180) buffer gradient |

| Flow Rate | 0.5 ml/min | Not specified |

| Detection | UV at 214 nm | Post-column derivatization with ninhydrin (VIS detection at 440 nm and 570 nm) or OPA (Fluorescence detection, Ex: 330 nm, Em: 460 nm) |

| Application | Simultaneous estimation of L-lysine hydrochloride and L-carnitine-L-tartrate | Quantification of free lysine in feed additives and premixtures |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase chromatography, particularly for separating highly polar compounds like amino acids and post-translationally modified peptides. nih.govbohrium.com HILIC employs a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. nih.gov This setup allows for the retention of polar analytes, with elution achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). nih.gov The separation mechanism is orthogonal to reversed-phase methods, making HILIC an excellent choice for multidimensional chromatography in complex proteomic analyses. nih.gov It has shown particular promise in the enrichment and separation of glycopeptides, whose hydrophilicity makes them ideal candidates for this technique. nih.gov

Mass Spectrometry-Based Characterization of Protein Lysine Methylation

Mass spectrometry (MS) is an indispensable tool for the analysis of post-translational modifications (PTMs), offering high sensitivity and the ability to determine the precise mass and sequence of modified peptides. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a high-throughput technique used for the analysis of peptides and proteins. nih.govnih.gov In this method, the analyte is co-crystallized with a matrix material, which absorbs laser energy and facilitates the soft ionization and desorption of the analyte molecules. The resulting ions are then separated based on their mass-to-charge ratio in a time-of-flight analyzer. MALDI-TOF MS can be used to identify methylated peptides from tryptic digests of proteins. nih.gov It is particularly effective for quantifying enzymatic methylation over time on a peptide substrate, making it a valuable tool for screening and characterizing inhibitors of protein lysine methyltransferases. nih.gov The combination of amino acid analysis with MALDI-TOF MS provides a high-sensitivity method for the quantitative analysis of protein methylation in proteome studies. nih.gov

| Feature | Description |

| Principle | Soft ionization technique where a laser strikes a matrix of small molecules to desorb and ionize analyte molecules with minimal fragmentation. |

| Application | Identification and quantification of methylated peptides. nih.gov |

| Advantages | High sensitivity (sub-pmol level), speed, and suitability for analyzing complex mixtures. nih.govnih.gov |

| Use Case | Monitoring enzymatic methylation of peptide substrates to characterize protein lysine methyltransferase inhibitors. nih.gov |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the global analysis of protein lysine methylation. nih.govspringernature.comnih.gov This approach combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov A typical workflow involves the digestion of proteins into peptides, followed by enrichment of methylated peptides using specific antibodies or methyl-lysine binding domains. nih.govnih.gov

One innovative enrichment strategy utilizes the triple malignant brain tumor (3xMBT) domain of the L3MBTL1 protein, which binds to mono- and di-methylated lysine with minimal sequence specificity. nih.gov This allows for the enrichment of a broad range of methylated proteins from cell lysates. springernature.comnih.gov The enriched peptides are then separated by LC and analyzed by MS/MS. nih.gov In the mass spectrometer, peptide ions are selected, fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence and pinpoint the site of methylation. nih.gov

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), are often integrated into LC-MS/MS workflows. nih.govnih.gov SILAC allows for the comparison of protein methylation levels between different biological conditions by metabolically labeling proteins with "light," "medium," or "heavy" isotopic forms of amino acids. nih.gov This powerful combination enables the identification of hundreds to thousands of lysine methylation sites across the proteome and the quantification of their relative abundance. nih.gov

| Step | Description |

| 1. Sample Preparation | Cells are often cultured with stable isotope-labeled amino acids (SILAC) for quantitative analysis. Proteins are extracted and digested into peptides (e.g., with trypsin). nih.gov |

| 2. Enrichment | Methylated peptides are enriched from the complex mixture. This can be done via immunoprecipitation with pan-specific antibodies against methylated lysine or by using methyl-lysine binding domains like 3xMBT. nih.govnih.gov |

| 3. LC Separation | The enriched peptides are separated, typically using reversed-phase liquid chromatography. nih.gov |

| 4. MS/MS Analysis | Peptides are ionized and analyzed by a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of the intact peptide (MS1 scan) and then fragments selected peptides to generate fragmentation spectra (MS/MS scan) that reveal the amino acid sequence and modification site. nih.govmdpi.com |

| 5. Data Analysis | The resulting spectra are searched against protein databases to identify the methylated peptides and proteins. Quantitative analysis compares the signal intensities of isotopically labeled peptides to determine changes in methylation levels. nih.gov |

Spectroscopic Methods for Structural Elucidation

While mass spectrometry is excellent for identifying modified peptides, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are unparalleled for the definitive structural elucidation of novel compounds. nih.gov Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. nih.gov This information was instrumental in determining the molecular structure of 3-hydroxy-N6-trimethyl-lysine, a key metabolite in the carnitine biosynthesis pathway. By comparing the NMR spectra of the isolated metabolite with those of model compounds like trimethyl-lysine and 3-hydroxylysine, researchers were able to confirm its structure unambiguously. nih.gov Such detailed structural analysis is crucial for understanding the metabolic pathways and biological functions of lysine derivatives.

X-ray Crystallography of Methyllysine-Binding Proteins or Enzymatic Complexes

X-ray crystallography is a pivotal technique for determining the three-dimensional atomic structure of proteins and their complexes, providing unparalleled insights into molecular interactions. In the context of methylated lysines, this method reveals how "reader" proteins recognize and bind to specific methylation marks, as well as how enzymes catalyze methylation and demethylation reactions.

The structural basis for the recognition of methylated lysine residues often involves an "aromatic cage," a pocket formed by several aromatic amino acid residues within the binding protein. nih.gov These aromatic residues interact with the positively charged methylated ammonium (B1175870) group of the lysine side chain through cation-π interactions. unc.edu High-resolution crystal structures of methyl-lysine binding domains, such as MBT domains, demonstrate that these aromatic cages are key to binding the methyl-lysine cation. unc.edu The specificity for different methylation states (mono-, di-, or tri-methylation) is often dictated by the geometry and electrostatic environment of this cage, along with hydrogen bonding and salt bridges with other parts of the peptide. nih.govunc.edu

For instance, the crystal structure of lysine-2,3-aminomutase (LAM) from Clostridium subterminale, solved to a 2.1-Å resolution, reveals the intricate active site where L-lysine binds. nih.gov In this enzymatic complex, the lysine substrate is held in place by hydrogen bonds between its ε-amino group and aspartate residues (Asp-330 and Asp-293), and between its carboxylate group and a conserved arginine residue (Arg-134). nih.gov While this specific example details the binding of unmodified lysine, similar principles of electrostatic and hydrogen-bonding interactions govern the recognition of methylated lysine by methyltransferase enzymes and reader domains. The precise architecture of the active or binding site, as revealed by crystallography, is fundamental to understanding the specificity of these interactions. nih.govmdpi.com

| Protein/Complex | PDB Accession Code | Resolution (Å) | Key Interacting Residues/Features |

| 3MBT/UNC669 Complex | 3P8H | 2.1 | Aromatic cage for methyl-lysine binding, charge neutralization, H-bonding. unc.edu |

| Lysine-2,3-aminomutase (LAM) | Not specified in snippets | 2.1 | Asp-293, Asp-330 (interact with ε-amino group), Arg-134 (interacts with carboxylate group). nih.gov |

| SMYD3 | 5HQ2 | Not specified in snippets | Hydrophobic core and hydrophilic ring in the binding pocket. mdpi.com |

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Gas-Phase Structure Analysis

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a powerful mass spectrometry-based technique used to obtain vibrational spectra of gas-phase ions. nih.govacs.org This method provides detailed structural information, making it highly valuable for characterizing post-translationally modified amino acids like 3-Methyl-L-lysine. nih.govnih.gov

The process involves trapping ions of interest in a mass spectrometer and irradiating them with a tunable infrared laser. acs.orgmdpi.com When the laser frequency matches a vibrational mode of the ion, the ion absorbs multiple photons, leading to an increase in its internal energy and eventual dissociation into fragment ions. nsf.gov By monitoring the fragmentation efficiency as a function of the laser's wavelength, a vibrational spectrum of the ion is generated. nsf.gov This experimental spectrum can then be compared with theoretical spectra calculated for different possible structures to determine the ion's conformation, sites of protonation, and intramolecular interactions. nsf.govrsc.org

IRMPD is particularly useful for distinguishing between isomers and identifying the precise location of modifications. nih.gov For amino acids, IRMPD spectra can reveal how a cation, such as a proton or a sodium ion, interacts with different functional groups, including the amino terminus, the carboxyl group, and the side chain. nsf.govrsc.org Studies on lysine complexes have shown that binding can occur at either the protonated backbone amino group or the protonated side-chain amino group, and IRMPD can distinguish between these conformations. rsc.org This capability is crucial for understanding the intrinsic structural properties of modified lysines, free from solvent effects, and for elucidating how methylation influences the molecule's gas-phase structure and reactivity. acs.org

| Technique Component | Description | Relevance to this compound |

| Ion Source (e.g., ESI) | Generates gas-phase ions of the molecule of interest. | Creates isolated this compound ions for analysis. mdpi.com |

| Ion Trap | Confines the ions in a specific region for laser irradiation. | Allows for controlled interaction with the IR laser. nih.gov |

| Tunable IR Laser | Provides infrared radiation over a range of frequencies. | Excites specific vibrational modes of the trapped ion. acs.orgmdpi.com |

| Mass Analyzer | Detects the parent and fragment ions. | Measures the extent of dissociation to generate a spectrum. nsf.gov |

| Spectral Comparison | Experimental spectrum is compared with theoretical calculations. | Determines the most stable gas-phase structure and conformation. rsc.org |

Immunological Detection Methods for Methylated Lysine

Immunological methods leverage the high specificity of antibodies to detect and quantify methylated lysine residues within proteins. These techniques are essential for a wide range of applications, including Western blotting, enzyme-linked immunosorbent assay (ELISA), immunoprecipitation (IP), and immunofluorescence (IF). biocompare.comabbiotec.comthermofisher.com

Antibodies specific for methylated lysine are typically generated by immunizing animals, such as rabbits, with synthetic peptides containing the methylated lysine residue of interest, conjugated to a larger carrier protein like keyhole limpet hemocyanin (KLH). nih.govabbiotec.com This process elicits an immune response, producing polyclonal or monoclonal antibodies that can specifically recognize the methyl-lysine mark. nih.govthermofisher.com

A key challenge and feature of these antibodies is their specificity for both the methylation state (mono-, di-, or tri-methylated) and the surrounding amino acid sequence. nih.govabbiotec.com For example, some antibodies are "pan-specific," recognizing trimethyl-lysine regardless of the protein context, while others are highly specific to a particular methylated residue in a single protein, such as trimethylated Lys260 in MAP3K2. nih.govabbiotec.com Researchers have identified autoantibodies in humans that are highly specific for mono-methylated lysine (Kme) or tri-methylated lysine (Kme3), recognizing the modified amino acid as the sole epitope without cross-reacting with other modifications or even different methylation states. nih.gov

The development and characterization of these antibodies are critical for their reliable use. Specificity is often confirmed through peptide arrays or competitive ELISA, ensuring the antibody does not cross-react with unmodified lysine or other degrees of methylation. abbiotec.comnih.gov These highly specific immunological reagents are indispensable tools for studying the distribution, regulation, and function of protein lysine methylation in complex biological systems.

| Antibody Type | Target Specificity | Common Applications | Clonality |

| Anti-Trimethyl Lysine | N-(epsilon) trimethylated lysine residues. abbiotec.com | WB, ELISA, IHC, IF, IP. abbiotec.com | Polyclonal, Monoclonal. nih.govthermofisher.com |

| Anti-Monometyl Lysine | N-(epsilon) monomethylated lysine residues. nih.gov | ELISA. nih.gov | Polyclonal (IgM autoantibodies). nih.gov |

| Site-Specific Methyl Lysine | A specific methylated lysine in a particular protein sequence (e.g., MAP3K2 Lys260me3). nih.gov | Western Blot, ELISA. nih.gov | Monoclonal (Fab fragments). nih.gov |

Emerging Research Directions and Future Perspectives in 3 Methyl L Lysine and Methyllysine Studies

Exploration of Undiscovered Biological Functions and Pathways of Methylated Lysine (B10760008)

While the role of lysine methylation in regulating histone function and chromatin structure is well-established, its function in non-histone proteins is a burgeoning field of investigation. nih.gov Lysine methylation is a widespread post-translational modification (PTM) found in proteins across eukaryotes, prokaryotes, and archaea, suggesting its fundamental importance in cellular processes. embopress.org

Recent proteomic studies have revealed that lysine methylation occurs on hundreds of proteins located in both the nucleus and the cytoplasm, indicating its involvement in a wide array of cellular functions beyond transcriptional regulation. nih.gov For instance, lysine methylation has been identified in spliceosomal proteins, hinting at a potential role in modulating pre-mRNA splicing through mechanisms like spliceosome assembly or splice site selection, although experimental evidence is still needed. nih.govresearchgate.net Similarly, ribosomal proteins are known to be methylated, but the precise functional consequence of this modification on ribosome assembly or function remains largely unexplored. nih.govembopress.org

The p53 tumor suppressor protein is a well-studied example of a non-histone protein regulated by lysine methylation. Methylation at different lysine residues can either enhance or repress p53 activity, highlighting the complexity and context-dependent nature of this PTM. nih.govnih.gov For example, monomethylation of p53 at lysine 372 (p53K372me1) by the enzyme Set7/Set9 stabilizes nuclear p53 and promotes its pro-apoptotic functions. nih.gov Conversely, monomethylation at lysine 370 by Smyd2 represses p53's ability to bind to the promoters of its target genes. nih.gov

Future research will likely focus on elucidating the undiscovered roles of lysine methylation in various cellular pathways. This includes investigating its impact on:

Signal Transduction: How does lysine methylation modulate signaling cascades and protein-protein interactions within various pathways? researchgate.netoup.com

Metabolism: Emerging evidence suggests a significant role for lysine methylation in regulating glucose and lipid metabolism by modifying key enzymes and proteins. mdpi.com

DNA Damage Response (DDR): Lysine methylation is increasingly recognized as an important signaling mechanism in the DDR, affecting protein stability, localization, and enzymatic activity. oup.com

Bacterial Physiology: The biological functions of lysine methylation in bacteria remain largely unclear and represent a significant area for future exploration. researchgate.net

Development of Novel Chemical Tools and Probes for Methyllysine Research

Advancements in understanding the roles of methylated lysine are intrinsically linked to the development of sophisticated chemical tools and probes. These tools are essential for identifying, tracking, and modulating the activity of methyllysine-containing proteins and their interacting partners, known as "readers," "writers" (methyltransferases), and "erasers" (demethylases).

A significant challenge in methyllysine research has been the development of selective inhibitors and probes for reader domains, which recognize and bind to methylated lysine residues. researchgate.net The discovery of UNC1215, a potent and selective chemical probe for the L3MBTL3 methyl-lysine reader domain, marked a significant milestone, demonstrating the feasibility of targeting this class of proteins with small molecules. nih.govresearchgate.net This has opened new avenues for chemical biology and potential drug discovery. nih.gov

Current research in this area is focused on several key approaches:

Small Molecule Inhibitors: The design and synthesis of small molecules that can selectively inhibit the activity of specific lysine methyltransferases or demethylases are a major focus. researchgate.netescholarship.org For example, inhibitors targeting the EZH2 methyltransferase have shown promise in cancer therapy. nih.govfrontiersin.org

Peptidomimetic Inhibitors: These molecules mimic the structure of methylated lysine-containing peptides and can be used to block the interactions between methylated proteins and their readers. researchgate.net

Covalent Probes: The development of probes that form a stable, covalent bond with their target protein allows for more robust labeling and identification. emory.edu Novel strategies include the use of sulfonium-based probes and diazonium salt warheads for the selective labeling of mono-methyl lysine. emory.edursc.org

Photo-activated Probes: These tools can be activated by light, offering precise temporal and spatial control over the labeling of methyllysine-interacting proteins. emory.edu

Genetically Encoded Probes: The genetic incorporation of photocaged N(epsilon)-methyl-L-lysine into proteins allows for the site-specific installation of monomethylated lysine, providing a powerful tool for studying the functional consequences of this modification. ebi.ac.uk

The development of these novel chemical tools will continue to be a driving force in the field, enabling a deeper understanding of the complex roles of lysine methylation in health and disease.

Advanced Computational Modeling and Simulations in Enzymatic Mechanisms and Protein-Methyllysine Interactions

Computational modeling and simulation have become indispensable tools for investigating the intricate molecular details of enzymatic mechanisms and protein-methyllysine interactions. tandfonline.com These approaches provide insights that are often difficult to obtain through experimental methods alone. researchgate.net

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are particularly powerful for studying enzymatic reactions. tandfonline.commit.edu By treating the reactive center of the enzyme with high-level quantum mechanics and the surrounding protein environment with classical molecular mechanics, QM/MM methods can elucidate detailed reaction mechanisms, including the identification of transition states and the calculation of reaction energy barriers. researchgate.netmit.edu

Key areas where computational modeling is making significant contributions include:

Elucidating Catalytic Mechanisms: Simulations have been instrumental in understanding how protein lysine methyltransferases (PKMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to a lysine residue. pnas.org For example, simulations have suggested that a conserved tyrosine residue may act as a general base to deprotonate the lysine substrate. pnas.org

Understanding Substrate Specificity: Computational models help to explain how different PKMTs achieve their specificity for particular lysine residues and for the degree of methylation (mono-, di-, or tri-methylation). researchgate.netpnas.org

Investigating Protein-Ligand Interactions: Molecular dynamics simulations can be used to study the binding of small molecule inhibitors to methyllysine reader domains, providing a rational basis for the design of more potent and selective drugs. researchgate.net

Predicting Methylation Sites: The development of computational methods to predict potential lysine methylation sites within the proteome is an active area of research that can help guide experimental investigations. nih.gov

The synergy between computational and experimental approaches is crucial for advancing our understanding of methyllysine biology. As computational power and theoretical methods continue to improve, we can expect even more detailed and predictive models of these complex biological systems.

Systems-Level Analysis of Methyllysine Proteomes and Their Dynamic Regulation

The advent of high-resolution mass spectrometry and sophisticated proteomic techniques has enabled the system-wide analysis of methyllysine proteomes. nih.gov These approaches are essential for understanding the global landscape of lysine methylation and its dynamic regulation in response to various cellular stimuli and in different disease states.

A major challenge in methylproteome analysis is the effective enrichment of methylated peptides from complex biological samples. nih.gov Several strategies have been developed to address this, including the use of specific antibodies and chemical enrichment methods. acs.org

Key emerging trends in the systems-level analysis of methyllysine include:

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the quantitative comparison of methyllysine levels between different cellular states, providing insights into the dynamic regulation of this PTM. mdpi.com

Single-Cell Proteomics: The development of methods for quantifying proteins in single cells is beginning to be applied to the study of PTMs, which will provide unprecedented resolution in understanding the heterogeneity of lysine methylation within cell populations. slavovlab.net

Interactome Mapping: Combining proteomic approaches with methods to identify protein-protein interactions allows for the mapping of the networks of proteins that are regulated by lysine methylation. nih.gov

Integrative Multi-Omics Analysis: Integrating methylproteomic data with other omics data, such as genomics, transcriptomics, and metabolomics, will be crucial for building comprehensive models of how lysine methylation contributes to cellular function and disease.

The continued development and application of these systems-level approaches will be critical for uncovering the full extent of the methyllysine proteome and for understanding how its dynamic regulation contributes to the complexity of biological systems.

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo methylation assays for this compound?

- Methodological Answer : Compare methylation kinetics using purified enzymes (in vitro) versus cellular systems (in vivo) under identical buffer conditions (pH, ionic strength). Fluorescence-based reporters (e.g., methyl-sensitive GFP fusion proteins) enable real-time monitoring in live cells. Stochastic modeling accounts for intracellular enzyme compartmentalization and substrate competition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.